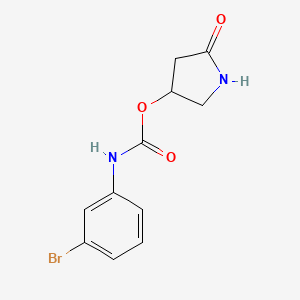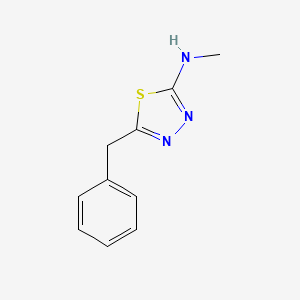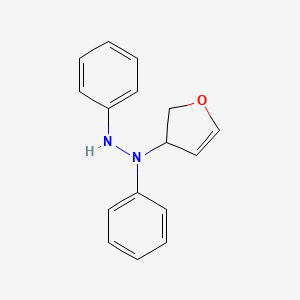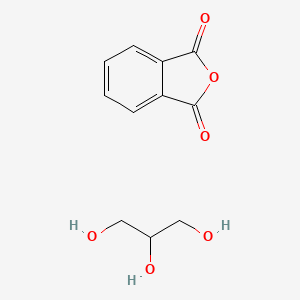
5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate is a chemical compound characterized by the presence of a pyrrolidinone ring and a bromophenyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidinone with 3-bromophenyl isocyanate in the presence of a base such as triethylamine.
Carbamate Formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with a suitable carbamoylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carbamate linkage can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 5-Oxopyrrolidin-3-yl (4-bromophenyl)carbamate
- 5-Oxopyrrolidin-3-yl (2-bromophenyl)carbamate
- 5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate
Uniqueness
5-Oxopyrrolidin-3-yl (3-bromophenyl)carbamate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and selectivity compared to its analogs.
特性
CAS番号 |
88015-89-8 |
|---|---|
分子式 |
C11H11BrN2O3 |
分子量 |
299.12 g/mol |
IUPAC名 |
(5-oxopyrrolidin-3-yl) N-(3-bromophenyl)carbamate |
InChI |
InChI=1S/C11H11BrN2O3/c12-7-2-1-3-8(4-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |
InChIキー |
DUHVTINTILNWTG-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)OC(=O)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)


![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)

![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)



![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)

